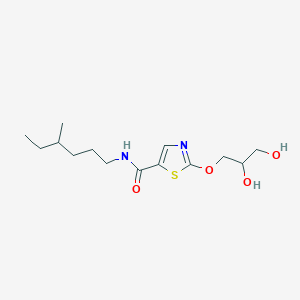
2-(2,3-Dihydroxypropoxy)-N-(4-methylhexyl)-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dihydroxypropoxy)-N-(4-methylhexyl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a carboxamide group, and a dihydroxypropoxy side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydroxypropoxy)-N-(4-methylhexyl)-1,3-thiazole-5-carboxamide typically involves the reaction of a thiazole derivative with a dihydroxypropoxy compound under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dihydroxypropoxy)-N-(4-methylhexyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions typically require specific solvents and temperatures to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carboxamide group may produce primary or secondary amines.
Applications De Recherche Scientifique
2-(2,3-Dihydroxypropoxy)-N-(4-methylhexyl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiazole derivatives.
Medicine: The compound could have potential therapeutic applications due to its unique structure and reactivity.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dihydroxypropoxy)-N-(4-methylhexyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and dihydroxypropoxy side chain may enable it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,3-Dihydroxypropoxy)-N-(4-methylhexyl)-1,3-thiazole-5-carboxamide: shares similarities with other thiazole derivatives and compounds containing dihydroxypropoxy groups.
Thiazole derivatives: These compounds often exhibit unique biological activities and are used in various therapeutic applications.
Dihydroxypropoxy compounds: These compounds are known for their reactivity and potential use in synthetic chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Propriétés
Numéro CAS |
54045-82-8 |
|---|---|
Formule moléculaire |
C14H24N2O4S |
Poids moléculaire |
316.42 g/mol |
Nom IUPAC |
2-(2,3-dihydroxypropoxy)-N-(4-methylhexyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H24N2O4S/c1-3-10(2)5-4-6-15-13(19)12-7-16-14(21-12)20-9-11(18)8-17/h7,10-11,17-18H,3-6,8-9H2,1-2H3,(H,15,19) |
Clé InChI |
DDVBLOVKLZUFNL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCNC(=O)C1=CN=C(S1)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


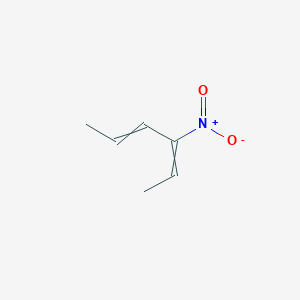
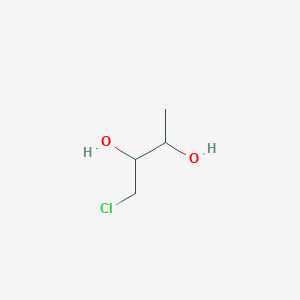

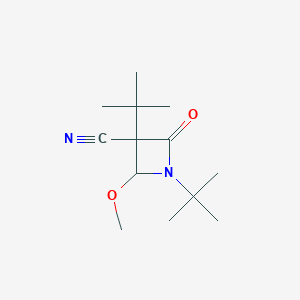

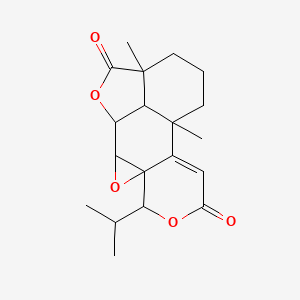
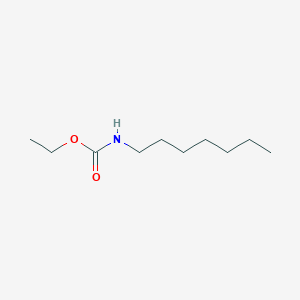
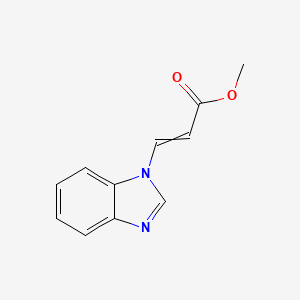
![2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one](/img/structure/B14646608.png)
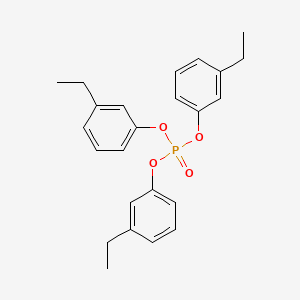

![2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B14646617.png)
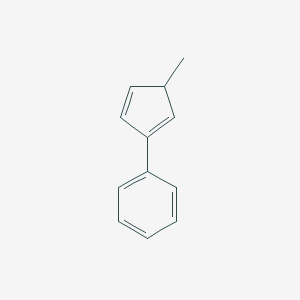
![N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide](/img/structure/B14646634.png)
